molecular formula C11H14O3 B13028018 Ethyl 2-ethyl-6-hydroxybenzoate

Ethyl 2-ethyl-6-hydroxybenzoate

Cat. No.: B13028018
M. Wt: 194.23 g/mol
InChI Key: QUKFGXCOGKWTCI-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-6-hydroxybenzoate can be synthesized through the esterification of 2-ethyl-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-6-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of 2-ethyl-6-hydroxybenzoic acid or 2-ethyl-6-hydroxybenzaldehyde.

    Reduction: Formation of 2-ethyl-6-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the substituent used.

Scientific Research Applications

Ethyl 2-ethyl-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-6-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Ethyl 2-ethyl-6-hydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 2-hydroxybenzoate (Ethyl salicylate): Known for its use in fragrances and as an analgesic.

    Methyl salicylate: Commonly used in topical pain relief products.

    Ethyl 4-hydroxybenzoate (Ethylparaben): Used as a preservative in cosmetics and pharmaceuticals.

Uniqueness

This compound is unique due to the specific positioning of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-ethyl-6-hydroxybenzoate

InChI

InChI=1S/C11H14O3/c1-3-8-6-5-7-9(12)10(8)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3

InChI Key

QUKFGXCOGKWTCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)C(=O)OCC

Origin of Product

United States

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